molecular formula C15H14N4OS B2626117 3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine CAS No. 2379994-40-6

3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine

Cat. No.: B2626117
CAS No.: 2379994-40-6
M. Wt: 298.36
InChI Key: KPOLKUIAGRRPES-UHFFFAOYSA-N
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Description

3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a pyridine ring, and an azetidine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the azetidine and pyridine moieties.

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs high-yielding and scalable methods. For example, the use of microwave-assisted synthesis and novel catalysts can significantly reduce reaction times and improve yields . Additionally, one-pot multi-component reactions are also utilized to streamline the synthesis process and minimize the need for purification steps .

Chemical Reactions Analysis

Types of Reactions

3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine is unique due to the presence of the azetidine moiety, which imparts distinct chemical and biological properties. This structural feature allows for enhanced binding affinity to molecular targets and improved pharmacokinetic properties, making it a valuable compound for drug development .

Properties

IUPAC Name

4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-12(6-16-4-1)20-9-11-7-19(8-11)14-13-3-5-21-15(13)18-10-17-14/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOLKUIAGRRPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C3C=CSC3=NC=N2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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